Quantified Lipophilicity Advantage of Ethyl 2-chloropentanoate Over Lower Homologs
In drug discovery and agrochemical research, the lipophilicity of an intermediate directly impacts its ability to cross biological membranes and influences its overall pharmacokinetic profile. Ethyl 2-chloropentanoate possesses a significantly higher calculated partition coefficient (LogP) compared to its lower homolog, ethyl 2-chloropropanoate, making it a more suitable building block for developing compounds requiring enhanced membrane permeability or blood-brain barrier penetration [1][2].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 2.41 - 2.47 |
| Comparator Or Baseline | Ethyl 2-chloropropanoate (LogP ~1.3) |
| Quantified Difference | Approximately 1.1-1.2 LogP units higher |
| Conditions | Computed property using standard algorithms (XLogP3, ACD/LogP) |
Why This Matters
A 1-unit increase in LogP corresponds to a 10-fold increase in partition coefficient, which is a critical parameter for selecting intermediates in medicinal chemistry programs aimed at optimizing ADME properties.
- [1] Chembase.cn. (n.d.). ethyl 2-chloropentanoate. Substance Profile. Retrieved April 23, 2026, from http://www.chembase.cn/substance-563868.html View Source
- [2] SpringerMaterials. (n.d.). 2-chloro-pentanoic acid ethyl ester. Substance Profile. Retrieved April 23, 2026, from https://materials.springer.com/substanceprofile/docs/smsid_vykwkjschiqgibvi View Source
